molecular formula C19H20Cl3N3O B5870719 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No. B5870719
M. Wt: 412.7 g/mol
InChI Key: NFQCPYNXBRSDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor and has been shown to have significant effects on the central nervous system. In

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide involves its binding to the dopamine D2 receptor. By acting as an antagonist, the compound blocks the action of dopamine at this receptor, leading to a decrease in the activity of dopaminergic neurons. This, in turn, can lead to a decrease in motor function, as well as a decrease in reward and addictive behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide are complex and varied. In addition to its effects on the dopamine D2 receptor, the compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects can lead to changes in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of the compound is its potential for off-target effects on other neurotransmitter systems. This can make it difficult to interpret the results of experiments and can lead to confounding effects.

Future Directions

There are many potential future directions for research on 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide. One area of interest is in the development of new drugs that target the dopamine D2 receptor for the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is in the study of the compound's effects on other neurotransmitter systems and their potential implications for behavior and physiology. Additionally, there is potential for the development of new imaging techniques that can be used to study the distribution and binding of the compound in the brain.

Synthesis Methods

The synthesis of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide involves several steps. The starting materials are 5-chloro-2-methylbenzylamine and 2,6-dichlorophenylacetic acid. These are reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to form the final product.

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where the compound has been shown to have significant effects on the central nervous system. Specifically, it has been found to be a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction.

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3N3O/c1-13-5-6-14(20)11-17(13)25-9-7-24(8-10-25)12-18(26)23-19-15(21)3-2-4-16(19)22/h2-6,11H,7-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCPYNXBRSDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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